molecular formula C15H22O4 B1682886 THPN CAS No. 100079-26-3

THPN

Cat. No.: B1682886
CAS No.: 100079-26-3
M. Wt: 266.33 g/mol
InChI Key: NVFRHTFJDGAFQS-UHFFFAOYSA-N
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Description

1-(3,4,5-Trihydroxyphenyl)nonan-1-one, commonly referred to as THPN, is a derivative of cytosporone B. This compound has garnered significant attention due to its potent biological activities, particularly its role as a nuclear receptor TR3 (Nur77) antagonist. This compound is known for inducing autophagic cell death in melanoma cells, making it a promising candidate for cancer therapy .

Mechanism of Action

Target of Action

The primary target of 1-(3,4,5-Trihydroxyphenyl)nonan-1-one, also known as THPN, is the nuclear receptor TR3 (Nur77), a member of the Nuclear receptor 4A (NR4A) subfamily . The NR4A subfamily, which also includes NR4A2 (Nurr1) and NR4A3 (Nor1), are gene regulators with broad involvement in various signaling pathways and human disease responses, including autophagy .

Mode of Action

This compound acts as a potent antagonist of the nuclear receptor TR3 (Nur77) . It interacts directly with Nur77-LBD (Ligand Binding Domain), forming a suitable surface that can bind to Nix . This interaction triggers a series of molecular events leading to cellular demise .

Biochemical Pathways

The interaction of this compound with Nur77 initiates a cascade of autophagy, a process that attenuates cellular stress by digesting cytoplasmic contents and disposing of intracellular waste . This autophagic cascade comprises TR3 translocation to mitochondria through interaction with the mitochondrial outer membrane protein Nix, crossing into the mitochondrial inner membrane through Tom40 and Tom70 channel proteins, dissipation of mitochondrial membrane potential by the permeability transition pore complex ANT1–VDAC1, and induction of autophagy . This process leads to excessive mitochondria clearance and irreversible cell death .

Result of Action

The result of this compound’s action is the induction of autophagic cell death, particularly in melanoma cells . This is achieved through the activation of the TR3-mediated autophagy pathway, leading to excessive clearance of mitochondria and irreversible cell death .

Action Environment

The efficacy of this compound can be influenced by various environmental factors. For instance, cellular stress factors, including physiological stress (e.g., nutritional deficiencies, high temperature, high-density conditions, and hypoxia), hormones (e.g., glucagon), and pharmacological agents (e.g., Torin 1 and rapamycin) can induce autophagy . Therefore, these factors could potentially influence the action and efficacy of this compound.

Biochemical Analysis

Biochemical Properties

THPN is known to interact with the nuclear receptor TR3 (Nur77), a gene regulator involved in various signaling pathways . The direct interaction between this compound and Nur77-LBD helps form a suitable surface that can bind to Nix .

Cellular Effects

This compound triggers human melanoma cells but does not affect non-melanoma cells . It induces autophagy, an evolutionarily conserved catabolic process that attenuates cellular stress by digesting cytoplasmic contents and disposing of intracellular waste .

Molecular Mechanism

This compound acts as a potent nuclear receptor TR3 (Nur77) antagonist . It induces autophagic cell death in melanoma by interfering with TR3 export to the cytoplasm and targeting to mitochondria . This leads to the autophagic induction .

Temporal Effects in Laboratory Settings

Autophagy is a process that can be observed over time, involving the induction of cell autophagy, nucleation of autophagosomes, amplification and completion of autophagosomes, docking and fusion of autophagosomes and vacuoles, and degradation and outflow of decomposition products .

Dosage Effects in Animal Models

It has been reported that co-application of this compound with Akt2 inhibitors significantly represses tumor growth in xenograft mouse models .

Metabolic Pathways

It is known that this compound interacts with the nuclear receptor TR3 (Nur77), which is involved in various signaling pathways .

Transport and Distribution

It is known that this compound interferes with TR3 export to the cytoplasm and targeting to mitochondria .

Subcellular Localization

It is known that this compound interferes with TR3 export to the cytoplasm and targeting to mitochondria .

Preparation Methods

The synthesis of 1-(3,4,5-Trihydroxyphenyl)nonan-1-one involves several steps. One common synthetic route includes the reaction of 3,4,5-trihydroxybenzaldehyde with nonanoyl chloride in the presence of a base such as pyridine. The reaction conditions typically involve refluxing the mixture for several hours to ensure complete conversion. Industrial production methods may involve optimization of this synthetic route to enhance yield and purity .

Chemical Reactions Analysis

1-(3,4,5-Trihydroxyphenyl)nonan-1-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinones, which are important intermediates in many biological processes.

    Reduction: Reduction of THPN can lead to the formation of hydroquinones.

    Substitution: The hydroxyl groups on the phenyl ring can undergo substitution reactions with various electrophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like acyl chlorides. .

Scientific Research Applications

1-(3,4,5-Trihydroxyphenyl)nonan-1-one has a wide range of scientific research applications:

Comparison with Similar Compounds

1-(3,4,5-Trihydroxyphenyl)nonan-1-one can be compared with other similar compounds such as:

Biological Activity

Introduction

THPN (Tetrakis(3-hydroxy-4-pyridinone)) is a compound of increasing interest in the field of medicinal chemistry due to its biological activity and potential therapeutic applications. This article provides a detailed overview of the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

This compound functions primarily as a Nur77 agonist , which means it binds to the Nur77 receptor and promotes its translocation to mitochondria. This interaction is crucial for initiating autophagy, a cellular process that degrades and recycles cellular components, thereby playing a significant role in maintaining cellular homeostasis and responding to stressors .

Key Biological Activities

  • Autophagy Induction : this compound's ability to promote autophagy is linked to its interaction with Nur77, facilitating mitochondrial function and potentially mitigating inflammatory responses .
  • Iron Chelation : Research indicates that this compound may also act as an iron chelator, which can be beneficial in conditions characterized by iron overload, such as certain types of anemia and hemochromatosis. By sequestering excess iron, this compound could reduce oxidative stress and tissue damage .

Therapeutic Potential

This compound's diverse biological activities suggest several therapeutic applications:

  • Cancer Treatment : The autophagic effects of this compound may contribute to its potential as an anti-cancer agent. By promoting cell death in cancerous cells while protecting normal cells, this compound could serve as a novel treatment strategy .
  • Antimicrobial Activity : The compound has shown promise in antimicrobial applications through iron deprivation mechanisms, which inhibit the growth of pathogens reliant on iron for proliferation .
  • Inflammatory Diseases : Given its role in modulating inflammatory responses via Nur77 activation, this compound may hold therapeutic promise for treating inflammatory diseases such as rheumatoid arthritis and other autoimmune conditions .

Case Study 1: Autophagy and Cancer

A study demonstrated that this compound effectively induced autophagy in HepG2 liver cancer cells. The researchers observed that treatment with this compound led to increased levels of LC3-II, a marker for autophagy, suggesting that the compound could enhance the degradation of damaged organelles and proteins in cancer cells .

Case Study 2: Iron Overload Disease

In another investigation focused on iron overload diseases, this compound was evaluated for its efficacy as an iron chelator. Results indicated that this compound significantly reduced serum iron levels and improved liver function markers in animal models, highlighting its potential as a therapeutic agent for conditions like hemochromatosis .

Data Table: Summary of Biological Activities

Biological ActivityMechanismTherapeutic Application
Autophagy InductionNur77 agonist promoting mitochondrial translocationCancer therapy
Iron ChelationSequestration of excess ironTreatment of iron overload diseases
Anti-inflammatory EffectsModulation of NF-κB signaling pathwaysInflammatory diseases

Properties

IUPAC Name

1-(3,4,5-trihydroxyphenyl)nonan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22O4/c1-2-3-4-5-6-7-8-12(16)11-9-13(17)15(19)14(18)10-11/h9-10,17-19H,2-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVFRHTFJDGAFQS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC(=O)C1=CC(=C(C(=C1)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30142922
Record name 1-Nonanone, 1-(2,4,6-trihydroxyphenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30142922
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

100079-26-3
Record name 1-Nonanone, 1-(2,4,6-trihydroxyphenyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0100079263
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Nonanone, 1-(2,4,6-trihydroxyphenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30142922
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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